molecular formula C40H38BrCl2N7O3S B12429335 N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide

N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide

Cat. No.: B12429335
M. Wt: 847.6 g/mol
InChI Key: KAGPSMVIFNDBGK-CDRRMRQFSA-N
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Description

The compound “N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide” is a complex organic molecule that features multiple functional groups, including bromophenyl, chloroacetyl, dihydropyrazol, phenoxy, and tetrazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the bromophenyl group: This step may involve a halogenation reaction using bromine or a brominating agent.

    Attachment of the chloroacetyl group: This can be done via an acylation reaction using chloroacetyl chloride.

    Formation of the phenoxybutyl linkage: This may involve an etherification reaction.

    Construction of the tetrazatricyclo structure: This complex ring system can be synthesized through a series of cyclization reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Use of catalysts: To speed up reactions and improve selectivity.

    Optimization of temperature and pressure: To ensure the reactions proceed efficiently.

    Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrazole ring may yield a pyrazolone derivative, while substitution of the chloroacetyl group may result in the formation of a different acyl derivative.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: The compound can be used in assays to study its effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine

    Drug development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Materials science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. For example:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor binding: The compound may interact with a receptor, modulating its activity and triggering a cellular response.

    DNA intercalation: The compound may insert itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-[4-[5-(4-chlorophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
  • **N-[4-[4-[5-(4-fluorophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. For example, the presence of both bromophenyl and chloroacetyl groups may enhance its reactivity and binding affinity to certain molecular targets.

Properties

Molecular Formula

C40H38BrCl2N7O3S

Molecular Weight

847.6 g/mol

IUPAC Name

N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide

InChI

InChI=1S/C40H38BrCl2N7O3S/c1-23-24(2)54-40-37(23)38(28-8-14-30(43)15-9-28)45-33(39-47-46-25(3)49(39)40)21-35(51)44-18-4-5-19-53-31-16-10-27(11-17-31)34-20-32(48-50(34)36(52)22-42)26-6-12-29(41)13-7-26/h6-17,33-34H,4-5,18-22H2,1-3H3,(H,44,51)/t33-,34?/m0/s1

InChI Key

KAGPSMVIFNDBGK-CDRRMRQFSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C

Origin of Product

United States

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